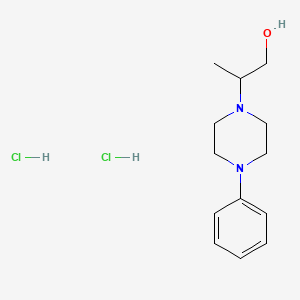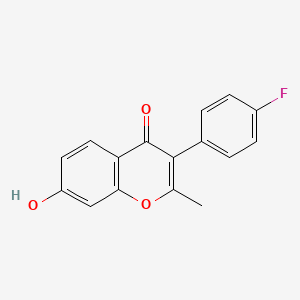
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as FLM, is a synthetic compound belonging to the chromone family. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation. This makes 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Mécanisme D'action
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been found to exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in lab experiments is its potential therapeutic applications. 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. Additionally, 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in lab experiments is its potential toxicity. 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been found to exhibit cytotoxicity in various cell lines, indicating that it may have adverse effects on normal cells. Additionally, the exact mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one-based drugs for the treatment of inflammatory diseases. Further studies are needed to investigate the safety and efficacy of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in animal models and clinical trials. Another area of interest is the elucidation of the exact mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential side effects of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one and its interactions with other drugs.
Méthodes De Synthèse
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process involving the condensation of 4-fluorobenzaldehyde with acetophenone, followed by cyclization with salicylaldehyde. The resulting compound is then subjected to hydroxylation using sodium hydroxide and hydrogen peroxide, resulting in the formation of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUOYYHCHOYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)
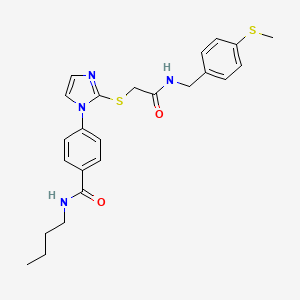

![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)
![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
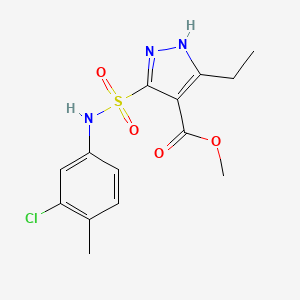
![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
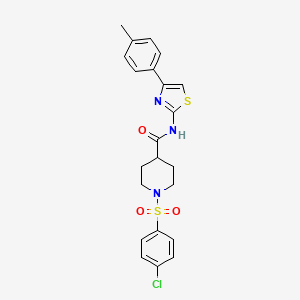
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
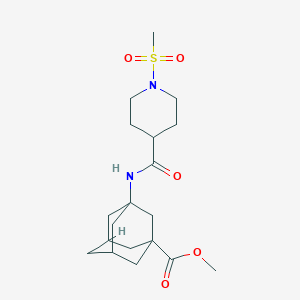
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
